molecular formula C19H29N3O2 B2865520 1-Phenethyl-3-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)urea CAS No. 2034555-50-3

1-Phenethyl-3-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)urea

Cat. No.: B2865520
CAS No.: 2034555-50-3
M. Wt: 331.46
InChI Key: NCCYRDRNWTYTHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Phenethyl-3-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)urea is a synthetic urea derivative designed for research applications. Compounds featuring the urea functional group are of significant interest in modern drug discovery and medicinal chemistry due to their ability to form multiple, stable hydrogen bonds with biological targets, which is crucial for specific biological activity and modulating drug properties . This compound incorporates a piperidine ring, a common feature in pharmacologically active molecules, which contributes to its basicity and potential for target interaction. The tetrahydrofuran moiety, a cyclic ether, can influence the molecule's solubility and overall conformational properties . The phenethyl group attached to the urea nitrogen may enhance lipophilicity and could be instrumental in probing interactions with hydrophobic binding pockets. Urea derivatives are increasingly utilized in the development of anticancer, antibacterial, and anticonvulsive agents, among others, and are also employed as key building blocks in combinatorial chemistry and as core structures for peptidomimetics . While the specific mechanism of action for this compound requires experimental determination, its structural architecture makes it a valuable chemical tool for researchers investigating new bioactive molecules, studying structure-activity relationships (SAR), or exploring novel mechanisms in biological systems. This product is intended for research use only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

1-[[1-(oxolan-3-yl)piperidin-4-yl]methyl]-3-(2-phenylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O2/c23-19(20-10-6-16-4-2-1-3-5-16)21-14-17-7-11-22(12-8-17)18-9-13-24-15-18/h1-5,17-18H,6-15H2,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCCYRDRNWTYTHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)NCCC2=CC=CC=C2)C3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenethyl-3-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)urea typically involves multiple steps, starting with the preparation of the tetrahydrofuran-3-yl moiety This is often achieved through the cyclization of appropriate precursors under acidic or basic conditions

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions, purification processes, and quality control measures to ensure the final product meets the required specifications. Advanced techniques such as continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-Phenethyl-3-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)urea can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides and amines.

Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding alcohols or ketones, while reduction reactions may produce amines or alcohols.

Scientific Research Applications

1-Phenethyl-3-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)urea has a wide range of scientific research applications, including:

  • Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

  • Biology: It may serve as a ligand for biological receptors or enzymes, facilitating studies on molecular interactions.

  • Medicine: Potential therapeutic applications include the development of new drugs for various diseases.

  • Industry: The compound's unique properties may be exploited in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which 1-Phenethyl-3-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)urea exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological effects. The exact mechanism may vary depending on the specific application and context.

Comparison with Similar Compounds

1-{[1-(Methylsulfonyl)-4-piperidinyl]methyl}-3-(tetrahydro-2-furanylmethyl)urea

  • Key Differences :
    • The piperidine ring is substituted with a methylsulfonyl group instead of THF-3-yl.
    • The THF moiety is attached at the 2-position (tetrahydro-2-furanylmethyl) rather than the 3-position.
  • The THF-2-yl substitution may alter spatial orientation compared to THF-3-yl, affecting binding interactions .

1-Phenyl-3-(piperidin-4-yl)urea

  • Key Differences :
    • Lacks both the phenethyl group and THF substitution. Features a simple phenyl group and unmodified piperidine.
  • The unsubstituted piperidine may exhibit higher conformational flexibility but lower solubility due to reduced polarity .

1-({1-[3-(4-Fluorophenyl)propyl]piperidin-4-yl}methyl)-3-[3-(1-methyl-1H-tetrazol-5-yl)phenyl]urea

  • Key Differences :
    • Incorporates a fluorophenylpropyl group on the piperidine and a tetrazole-containing phenyl group.
  • Implications :
    • The fluorine atom enhances metabolic stability via electron-withdrawing effects.
    • The tetrazole group acts as a carboxylic acid bioisostere, increasing polarity and hydrogen-bonding capacity compared to the THF moiety in the target compound .

2-[5-[1-[(4,5-Dimethyl-1,3-oxazol-2-yl)-methyl]-piperidin-4-yl]-pyrazol-1-yl]-ethanol

  • Key Differences: Replaces the urea core with a pyrazole-ethanol linker and introduces an oxazole ring.
  • The ethanol substituent may improve aqueous solubility relative to the phenethyl group .

Structural and Functional Comparison Table

Compound Name Molecular Weight (g/mol) Key Substituents Solubility (Predicted) Binding Affinity Considerations
Target Compound ~349.4 Phenethyl, THF-3-yl-piperidine Moderate (THF enhances) Balanced H-bonding and hydrophobicity
1-{[1-(Methylsulfonyl)-4-piperidinyl]methyl}-3-(tetrahydro-2-furanylmethyl)urea ~361.4 Methylsulfonyl, THF-2-yl High (polar groups) Enhanced polarity may reduce membrane permeability
1-Phenyl-3-(piperidin-4-yl)urea ~219.3 Phenyl, unmodified piperidine Low Limited H-bonding, high flexibility
1-({1-[3-(4-Fluorophenyl)propyl]piperidin-4-yl}methyl)-3-[3-(tetrazol-5-yl)phenyl]urea ~440.5 Fluorophenylpropyl, tetrazole Moderate High polarity, metabolic stability
2-[5-[1-[(4,5-Dimethyloxazol-2-yl)-methyl]-piperidin-4-yl]-pyrazol-1-yl]-ethanol ~304.4 Oxazole, pyrazole-ethanol High Oxazole enhances π interactions

Research Findings and Implications

  • Solubility : The THF-3-yl group in the target compound likely improves solubility compared to unmodified piperidine analogues (e.g., 1-phenyl-3-(piperidin-4-yl)urea) but may be less polar than sulfonyl or tetrazole-containing derivatives .
  • Binding Interactions: The phenethyl group’s hydrophobicity may favor interactions with hydrophobic protein pockets, while the urea core provides critical H-bonding.
  • Metabolic Stability : Fluorine and tetrazole substituents (e.g., in ’s compound) enhance stability but may require optimization for bioavailability. The target compound’s THF group offers a balance between stability and solubility .

Biological Activity

1-Phenethyl-3-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)urea is a synthetic organic compound belonging to the class of urea derivatives. These compounds are recognized for their potential therapeutic applications due to their ability to interact with various biological targets. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and structure-activity relationships.

Chemical Structure and Synthesis

The compound's structure consists of a phenethyl group linked to a urea moiety, which is further connected to a piperidine ring substituted with a tetrahydrofuran group. The synthesis typically involves several steps:

  • Formation of the Piperidine Intermediate : Reaction of tetrahydrofuran with piperidine.
  • Coupling with Phenethylamine : Using coupling reagents like EDCI in the presence of a base.
  • Urea Formation : Reaction with an isocyanate derivative to form the urea linkage.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. It may modulate the activity of neurotransmitter receptors, particularly those involved in pain and mood regulation, such as serotonin and dopamine receptors.

Pharmacological Properties

Research indicates that this compound exhibits a range of pharmacological activities, including:

  • Analgesic Effects : Demonstrated through various in vivo studies where it showed significant pain relief comparable to standard analgesics.
  • Antidepressant Activity : In animal models, it has been shown to improve depressive symptoms, likely through serotonergic modulation.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy and safety profile of this compound. Variations in the chemical structure can significantly influence biological activity:

Compound VariationBiological ActivityNotes
1-(4-Methoxyphenethyl)-3-(piperidin-4-yl)methyl)ureaReduced potencyLacks tetrahydrofuran moiety
1-(4-Hydroxyphenethyl)-3-(tetrahydrofuran-piperidin)ureaIncreased solubilityHydroxyl group enhances water solubility
1-(4-Methoxyphenethyl)-3-(1-(tetrahydrofuran-piperidin)ethyl)ureaAltered receptor affinityEthyl substitution affects binding

Case Studies

Several studies have explored the biological effects of similar compounds, providing insights into the potential applications of this compound:

  • Study on Analgesic Properties : A study evaluated the analgesic effects in rodent models, demonstrating a dose-dependent reduction in pain responses compared to control groups.
  • Antidepressant Effects : Another study assessed its impact on depressive behaviors using the forced swim test, revealing significant reductions in immobility time, indicative of antidepressant-like effects.

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